![molecular formula C6H5ClN4O B2549041 6-Chloro-7-methyl-7H-purin-8(9H)-one CAS No. 1226804-17-6](/img/structure/B2549041.png)
6-Chloro-7-methyl-7H-purin-8(9H)-one
Overview
Description
6-Chloro-7-methyl-7H-purin-8(9H)-one is a chemical compound . It is also known as 6-Chloro-7-methyl-7H-purin-8-ol .
Molecular Structure Analysis
The molecular structure of 6-Chloro-7-methyl-7H-purin-8(9H)-one is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-7-methyl-7H-purin-8(9H)-one are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-7-methyl-7H-purin-8(9H)-one are not explicitly mentioned in the search results .Scientific Research Applications
- 6-Chloro-7-methyl-7H-purin-8(9H)-one exhibits antiviral properties. Researchers have investigated its potential as an antiviral agent against RNA viruses, including influenza and hepatitis C. By inhibiting viral replication, it could contribute to the development of novel antiviral therapies .
- Inflammation plays a crucial role in various diseases. Studies suggest that this compound may modulate inflammatory pathways. Researchers explore its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Purine derivatives often intersect with cancer research due to their impact on cell proliferation. 6-Chloro-7-methyl-7H-purin-8(9H)-one might inhibit cancer cell growth by affecting purine metabolism. Investigating its role in specific cancer types (e.g., leukemia, breast cancer) is an active area of study .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. This compound’s antioxidant properties make it a candidate for neuroprotection. Researchers explore its effects on neuronal health and potential therapeutic applications .
- Enzymes are essential for various cellular processes. 6-Chloro-7-methyl-7H-purin-8(9H)-one may act as an enzyme inhibitor, affecting pathways like DNA replication or protein synthesis. Understanding its selectivity and mechanism of action is critical for drug development .
- PDT is a cancer treatment that uses light-activated compounds. Some purine derivatives, including this one, can generate reactive oxygen species upon exposure to light. Researchers investigate its potential in PDT for localized tumor destruction .
Antiviral Activity
Anti-Inflammatory Effects
Cancer Research
Neuroprotection
Enzyme Inhibition
Photodynamic Therapy (PDT)
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-7-methyl-9H-purin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNNYQNAUVPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methyl-7H-purin-8(9H)-one |
Synthesis routes and methods
Procedure details
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